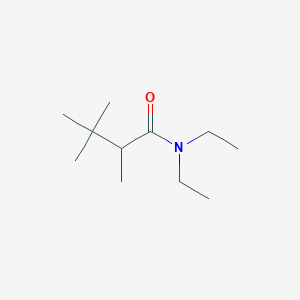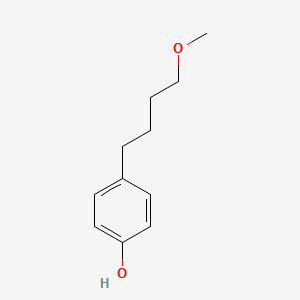
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride is an organic compound with a unique structure that includes a five-membered oxolane ring, a carbonyl group, and a chloride substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride typically involves the reaction of 2,2-dimethyl-5-oxooxolane-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride. The reaction can be represented as follows:
2,2-Dimethyl-5-oxooxolane-3-carboxylic acid+SOCl2→2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2-dimethyl-5-oxooxolane-3-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Amides, esters, or thioesters.
Hydrolysis: 2,2-Dimethyl-5-oxooxolane-3-carboxylic acid.
Reduction: 2,2-Dimethyl-5-hydroxyoxolane-3-carbonyl chloride.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring its acyl group to nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-5-oxooxolane-3-carboxylic acid: The carboxylic acid analog of 2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride.
2,2-Dimethyl-5-hydroxyoxolane-3-carbonyl chloride: The reduced form of the compound.
2,2-Dimethyl-5-oxooxolane-3-methyl ester: An ester derivative.
Uniqueness
This compound is unique due to its combination of a five-membered oxolane ring and a carbonyl chloride group. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
98546-95-3 |
|---|---|
Fórmula molecular |
C7H9ClO3 |
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-oxooxolane-3-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO3/c1-7(2)4(6(8)10)3-5(9)11-7/h4H,3H2,1-2H3 |
Clave InChI |
ICTBOSFZTBVVRW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC(=O)O1)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
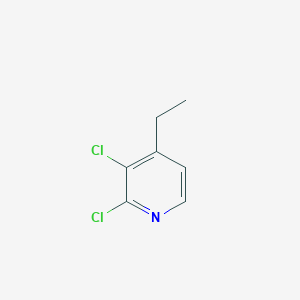
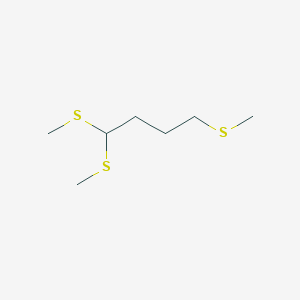


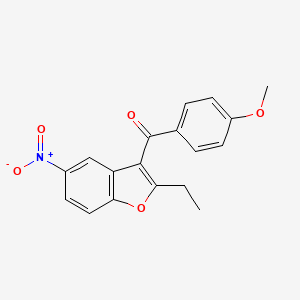
![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)

![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)

